molecular formula C10H5Cl3N2O B2995329 2,5-Dichloro-3-(4-chlorophenyl)imidazole-4-carbaldehyde CAS No. 1314745-27-1

2,5-Dichloro-3-(4-chlorophenyl)imidazole-4-carbaldehyde

Cat. No.: B2995329
CAS No.: 1314745-27-1
M. Wt: 275.51
InChI Key: QXDOWINVZRTFIG-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-(4-chlorophenyl)imidazole-4-carbaldehyde is a chemical compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring This particular compound is characterized by the presence of three chlorine atoms and a phenyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-3-(4-chlorophenyl)imidazole-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

    Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formylation: The formyl group can be introduced using reagents like Vilsmeier-Haack reagent (a combination of dimethylformamide and phosphorus oxychloride).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-3-(4-chlorophenyl)imidazole-4-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: 2,5-Dichloro-3-(4-chlorophenyl)imidazole-4-carboxylic acid.

    Reduction: 2,5-Dichloro-3-(4-chlorophenyl)imidazole-4-methanol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Dichloro-3-(4-chlorophenyl)imidazole-4-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

    Material Science: It can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Biological Studies: It serves as a tool for studying enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3-(4-chlorophenyl)imidazole-4-carbaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde
  • 2,5-Dichloro-3-(4-bromophenyl)imidazole-4-carbaldehyde
  • 2,5-Dichloro-3-(4-methylphenyl)imidazole-4-carbaldehyde

Uniqueness

2,5-Dichloro-3-(4-chlorophenyl)imidazole-4-carbaldehyde is unique due to the presence of three chlorine atoms, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where such properties are desired.

Properties

IUPAC Name

2,5-dichloro-3-(4-chlorophenyl)imidazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl3N2O/c11-6-1-3-7(4-2-6)15-8(5-16)9(12)14-10(15)13/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDOWINVZRTFIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=C(N=C2Cl)Cl)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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